O-Ethylisourea hydrochloride
Description
Historical Context and Evolution of Research on O-Ethylisourea Hydrochloride
The study of O-ethylisourea and its salts is intrinsically linked to the broader history of guanidine (B92328) and biguanide (B1667054) chemistry, which dates back to the late 19th century. nih.govbeilstein-journals.org O-alkylisourea salts, including this compound, emerged as important synthetic reagents for preparing guanidines by reacting them with amines. google.com Early preparations of this compound involved the reaction of cyanamide (B42294) with ethanol (B145695) in the presence of anhydrous hydrogen chloride. google.com This method typically involves sparging hydrogen chloride gas into chilled ethanol, followed by the addition of cyanamide and gentle heating.
A significant challenge noted in early research is the instability of the hydrochloride salt, which can readily eliminate ethyl chloride. google.com This instability prompted investigations into more stable alternatives, such as O-ethylisourea hydrogen sulfate (B86663), which was developed to provide a more robust reagent for industrial applications. google.comdtic.mil The evolution of its use continued with procedural modifications, such as using the hydrochloride salt directly in solution without isolation for subsequent reactions, enhancing its practicality in multi-step syntheses. Historically, the condensation of O-alkylisoureas with guanidine was reported in 1960 to produce biguanide, and more recent research has revisited this reaction, employing this compound specifically for the preparation of purine (B94841) analogs. beilstein-journals.orgscite.ai
Table 1: Physicochemical Properties of this compound Data sourced from multiple chemical databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉ClN₂O | guidechem.comchembk.com |
| Molecular Weight | 124.57 g/mol | lookchem.com |
| CAS Number | 31407-74-6 | guidechem.comlookchem.com |
| Appearance | White to off-white crystalline powder | guidechem.com |
| Melting Point | 99-101 °C | lookchem.com |
| Solubility | Soluble in water and ethanol | guidechem.comchembk.com |
Significance of this compound in Contemporary Organic Chemistry
The importance of this compound in modern organic chemistry lies in its role as a key intermediate for synthesizing valuable classes of compounds, most notably heterocycles and guanidine-containing molecules. beilstein-journals.orggoogle.com
Its primary application is in the synthesis of substituted guanidines and biguanides. nih.govbeilstein-journals.org Biguanides, in particular, have garnered significant attention due to their wide range of applications in drug design, coordination chemistry, and materials science. nih.govbeilstein-journals.orgbeilstein-journals.org this compound serves as a precursor in these syntheses, often reacting with amines or guanidine itself to form the desired structures. beilstein-journals.orggoogle.com
Furthermore, this compound is a crucial reagent for constructing heterocyclic systems. It is an established intermediate for the synthesis of 2-alkoxy-pyrimidines. google.com A prominent example is its condensation with malonic acid dialkyl esters, such as dimethyl malonate or diethyl malonate, in the presence of a base like sodium methoxide (B1231860), to yield pyrimidine (B1678525) derivatives. google.com These pyrimidine scaffolds are precursors to various biologically relevant molecules, including antimicrobial sulfonamides. The compound is also implicated in the synthesis of other heterocycles, such as certain purine analogs and 1,3,5-triazine (B166579) derivatives. beilstein-journals.orgoup.com
Table 2: Key Synthetic Applications of this compound This table summarizes major reaction types involving the title compound.
| Product Class | Reaction Type | Co-reactant(s) | Significance | Reference(s) |
| Guanidines | Condensation/Substitution | Amines | Building blocks for pharmaceuticals and agrochemicals. | google.com |
| Biguanides | Condensation | Guanidine | Precursors to antidiabetic and antiseptic agents. | nih.govbeilstein-journals.orgbeilstein-journals.org |
| Pyrimidines | Condensation/Cyclization | Malonic acid dialkyl esters | Intermediates for antimicrobial and antiviral agents. | google.comgoogle.com |
| Purine Analogs | Condensation | Guanidine derivatives | Synthesis of specialized heterocyclic structures. | nih.govbeilstein-journals.orgscite.ai |
Challenges and Opportunities in this compound Research
Despite its utility, research and application involving this compound face several challenges. The aforementioned instability of the hydrochloride salt remains a primary concern, potentially affecting storage and reaction yields. google.com The traditional synthesis method often employs gaseous hydrogen chloride, which is highly corrosive and presents handling challenges, particularly on an industrial scale. google.com Furthermore, some of the historical synthetic routes report low to moderate yields, necessitating optimization. google.com
These challenges create corresponding opportunities for further research. There is a clear opening for the development of new, more stable salts of O-ethylisourea or improved formulations that enhance its shelf-life and handling characteristics. google.com A significant opportunity lies in designing greener and more efficient synthetic protocols. This could involve exploring alternative acid catalysts to replace gaseous HCl or developing solvent-free or microwave-assisted reaction conditions, which have been shown to be effective for related compounds. researchgate.netuni-bayreuth.de Given the resurgent interest in biguanide derivatives for applications ranging from medicinal chemistry to materials science, optimizing the synthesis of their key precursor, this compound, is a highly relevant and impactful area of investigation. nih.govbeilstein-journals.orgbeilstein-journals.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl carbamimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHBMXJAQHVCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185330 | |
| Record name | 2-Ethylisouronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31407-74-6 | |
| Record name | Carbamimidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31407-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylisouronium chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031407746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylisouronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylisouronium chloride | |
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Reaction Mechanisms and Chemical Reactivity of O Ethylisourea Hydrochloride
Nucleophilic Substitution Reactions Involving O-Ethylisourea Hydrochloride
This compound readily participates in nucleophilic substitution reactions, where the ethoxy group acts as a leaving group. libretexts.orgvanderbilt.eduscience-revision.co.uk This reactivity is central to its application in synthesizing various organic compounds.
Role as a Leaving Group in Condensation Reactions
In condensation reactions, the ethoxy group of this compound serves as a leaving group, facilitating the formation of new carbon-nitrogen bonds. libretexts.orgwikipedia.org This process is fundamental to its utility in synthesizing heterocyclic compounds. The reaction is typically a nucleophilic acyl substitution, where a nucleophile attacks the carbonyl-like carbon of the isourea. libretexts.org The protonated oxygen of the ethoxy group makes it a better leaving group.
Reaction with Amines for Guanidine (B92328) Formation
This compound reacts with amines to form guanidine derivatives. While specific examples directly involving this compound are not extensively detailed in the provided search results, the analogous reactions of other O-alkylisoureas suggest a similar pathway. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isourea, leading to the displacement of the ethoxy group and the formation of a guanidinyl group. A modified procedure using ethylisourea hydrochloride instead of the free base has been noted for the preparation of purine (B94841) analogs. beilstein-journals.org
Condensation with Dimethyl Malonate for Pyrimidine (B1678525) Synthesis
A significant application of this compound is in the synthesis of pyrimidine derivatives, specifically 2-ethoxy-4,6-dihydroxypyrimidine, a precursor for herbicides. google.comgoogle.com This reaction involves the condensation of this compound with dimethyl malonate in the presence of a base, such as sodium methoxide (B1231860). google.com The reaction is typically carried out in an alcohol solvent like methanol (B129727) at temperatures ranging from 0°C to 30°C. google.com The use of sodium methoxide is often preferred for its cost-effectiveness and high yields. The process can be conducted as a one-pot synthesis where this compound is generated in situ from cyanamide (B42294) and ethanolic hydrogen chloride and then reacted directly with dimethyl malonate. google.com
| Reactants | Base | Solvent | Temperature (°C) | Yield | Purity (HPLC) |
| This compound, dimethyl malonate | Sodium methoxide | Methanol | < 30 | ~88.7% | 99.4% |
| This compound, diethyl malonate | Sodium ethylate | Ethanol (B145695) | 20 (reflux) | High | High |
Cyclization Reactions and Heterocycle Formation
This compound is a key building block in the synthesis of various heterocyclic compounds through cyclization reactions. numberanalytics.comiupac.orgnih.gov Its ability to react with bifunctional reagents allows for the construction of ring systems.
The condensation reaction with dimethyl malonate to form a pyrimidine ring is a prime example of its utility in heterocycle formation. google.combu.edu.eg The process involves the initial nucleophilic substitution followed by an intramolecular cyclization to yield the dihydroxypyrimidine. This type of reaction, where a linear molecule transforms into a cyclic one, is a fundamental strategy in organic synthesis for creating complex molecular architectures. numberanalytics.com
Stability and Decomposition Pathways of this compound
The stability of this compound is a critical factor in its handling and reactivity. It is known to be somewhat unstable, particularly in its solid form.
Ethyol Chloride Elimination
A notable decomposition pathway for solid this compound is the cleavage of ethyl chloride. google.com This instability presents challenges in its isolation and storage, often necessitating its in situ generation and immediate use in subsequent reactions. google.com The elimination of ethyl chloride is a type of elimination reaction, though the specific mechanism under these conditions is not detailed. libretexts.orgwikipedia.org
Comparative Stability Studies with Other Salts (e.g., Hydrogen Sulfate)
The stability of O-Ethylisourea is significantly enhanced when it is in a salt form, such as the hydrochloride or hydrogen sulfate (B86663). The free base is an oily liquid, whereas the hydrochloride salt is a crystalline solid that is quite stable upon isolation, even allowing for crystallization from a concentrated water solution. uchicago.edu Heating the hydrochloride salt to 110°C results in its decomposition, with the evolution of ethyl chloride. uchicago.edu
While direct, quantitative comparative studies between this compound and O-Ethylisourea hydrogen sulfate are not extensively documented in the literature, inferences can be drawn from related compounds and available data. For biguanides, which share structural similarities, the hydrochloride and sulfate salts have demonstrated greater thermal stability compared to the free base, which undergoes degradation at temperatures above 130°C. beilstein-journals.org This suggests that both the hydrochloride and hydrogen sulfate salts of O-Ethylisourea offer a significant stability advantage over the free base.
Solutions of guanidinium (B1211019) hydrogen sulfate, a product of O-alkylisourea reactions, are noted to be stable even at elevated temperatures in concentrated sulfuric acid. The choice between the hydrochloride and hydrogen sulfate salt in synthesis often depends on the specific reaction conditions and desired end products, with both serving as viable intermediates for transformations like the synthesis of pyrimidine derivatives.
Table 1: Stability Characteristics of O-Ethylisourea and Related Salts
| Compound/Salt | Physical Form | Stability Notes | Reference |
|---|---|---|---|
| O-Ethylisourea (Free Base) | Oily Liquid | Less stable than its salt forms. | uchicago.edu |
| This compound | Crystalline Solid | Stable in air; decomposes at 110°C; can be crystallized from water. | uchicago.edu |
| Biguanide (B1667054) Hydrochloride/Sulfate | Solid | More thermally stable than the free base. | beilstein-journals.org |
| Guanidinium Hydrogen Sulfate | Solid | Solutions in concentrated H₂SO₄ are stable at high temperatures. |
Mechanistic Investigations of Key Transformations
This compound is a key reactant in the synthesis of various heterocyclic compounds, most notably pyrimidines and guanidines. The mechanistic pathways of these transformations are governed by the reactivity of the isourea functional group.
Proposed Intermediates and Transition States
The reactions of this compound proceed through several proposed intermediates and transition states, which are fundamental to understanding its reactivity.
In the synthesis of substituted guanidines, O-alkylisoureas function as electrophilic amidine synthons. The reaction with an amine is believed to proceed through a tetrahedral intermediate . The amine attacks the electrophilic carbon of the protonated isourea, leading to the formation of this intermediate, which then eliminates ethanol to form the guanidinium product.
For the synthesis of pyrimidines, such as 2-ethoxy-4,6-dihydroxypyrimidine, this compound is condensed with a β-dicarbonyl compound like a malonic acid ester. The mechanism likely involves the formation of an initial adduct, followed by an intramolecular cyclization. The reaction is base-catalyzed, which deprotonates the malonic ester to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the O-ethylisourea. The subsequent ring closure involves the elimination of ethanol, driven by the formation of the stable pyrimidine ring. The transition states for these steps involve the partial formation and breaking of bonds as the reactants approach and transform into intermediates and then products. umich.edu
A key intermediate in reactions involving carbodiimides, which are structurally related to isoureas, is the O-acylisourea . This intermediate is formed when a carboxylic acid adds to the carbodiimide (B86325). mdpi.com By analogy, in reactions where this compound acts as an alkylating agent for a carboxylic acid, an analogous protonated intermediate is expected, which is highly reactive towards nucleophilic attack.
Influence of Reaction Conditions (e.g., pH, Temperature, Solvent)
The outcome and rate of reactions involving this compound are highly dependent on the specific reaction conditions employed.
pH: The pH of the reaction medium plays a critical role. In the synthesis of guanidine derivatives from O-alkylisourea salts and amines, the reaction is typically carried out under basic conditions, with a pH range of 6 to 14. The optimal pH is often between 9.5 and 12, which facilitates the nucleophilic attack by the free amine. Conversely, in the synthesis of 2-ethoxy-4,6-dihydroxypyrimidine, the final product is isolated by acidifying the reaction mixture to a pH of approximately 2.0 to 5.5, which causes the product to crystallize. The stability of the intermediates can also be pH-dependent; maintaining alkaline conditions (pH 11-12) has been suggested to stabilize intermediates during the synthesis of certain pyrimidine derivatives.
Temperature: Temperature significantly influences the reaction kinetics. The formation of this compound from cyanamide and ethanol is an exothermic reaction that is typically completed by heating to around 75°C for a short period. Subsequent condensation reactions to form pyrimidines are conducted over a wide temperature range, from 0°C to as high as 145°C, depending on the specific substrates and reagents. For the synthesis of guanidine derivatives, reaction temperatures can range from -20°C to 100°C, with a preferred range of 5°C to 35°C for optimal results. As noted earlier, the thermal stability of the hydrochloride salt itself is limited, with decomposition occurring at 110°C. uchicago.edu
Solvent: The choice of solvent can affect reaction rates and mechanisms. Polar solvents can stabilize polar transition states, potentially accelerating reactions that proceed through such intermediates. libretexts.orgresearchgate.net The synthesis of this compound and its subsequent reactions are commonly performed in alcohol solvents like ethanol or methanol, which serve to dissolve the reactants and participate in the reaction. The use of non-polar solvents may be employed in specific cases to minimize side reactions, such as the rearrangement of O-acylisourea intermediates to N-acylureas in carbodiimide chemistry. mdpi.com Solvent-free conditions, sometimes assisted by microwave irradiation, have also been explored for reactions involving isourea derivatives to promote efficiency and green chemistry principles. academie-sciences.frresearchgate.net
Table 2: Influence of Reaction Conditions on Transformations of this compound
| Parameter | Condition | Effect | Transformation Example | Reference |
|---|---|---|---|---|
| pH | 9.5 - 12.0 | Optimal range for amine nucleophilicity. | Guanidine Synthesis | |
| 2.0 - 5.5 | Promotes crystallization of the final product. | Pyrimidine Synthesis | ||
| Temperature | ~75°C | Formation of this compound solution. | Reactant Synthesis | |
| 0°C - 145°C | Reaction range for condensation with malonic esters. | Pyrimidine Synthesis | ||
| 5°C - 35°C | Preferred range for amination. | Guanidine Synthesis | ||
| Solvent | Ethanol/Methanol | Common reaction medium for synthesis and subsequent reactions. | General Synthesis | |
| Non-polar Solvents | Can minimize certain side reactions (by analogy). | Carbodiimide Chemistry | mdpi.com | |
| Solvent-free | Can increase reaction efficiency, especially with microwave irradiation. | Isourea Reactions | academie-sciences.frresearchgate.net |
Advanced Spectroscopic Analysis and Structural Elucidation of O Ethylisourea Hydrochloride and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the structure of O-Ethylisourea hydrochloride in solution and in the solid state. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular framework. carlroth.com
¹H NMR and ¹³C NMR Applications
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of this compound.
In the ¹H NMR spectrum, the ethyl group protons are expected to produce characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from spin-spin coupling. The protons attached to the nitrogen atoms (NH and NH₂) would likely appear as broad signals due to rapid chemical exchange and quadrupolar relaxation effects of the nitrogen atoms.
The ¹³C NMR spectrum provides information on the carbon skeleton. libretexts.org For this compound, distinct signals are anticipated for the two carbons of the ethyl group and the isourea carbon (C=N). The chemical shift of the isourea carbon is particularly informative, typically appearing in the range of 158–165 ppm, which is characteristic of a carbon atom double-bonded to nitrogen. beilstein-journals.org The ethoxy group carbons (CH₃ and OCH₂) would resonate at higher fields. scielo.org.pe
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for O-Ethylisourea Cation Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and concentration.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~1.3 (triplet) | ~14-15 |
| OCH₂ | ~4.2 (quartet) | ~64-65 |
| C=N | - | ~160-163 |
| NH/NH₂ | Broad, variable | - |
Two-Dimensional NMR Techniques (e.g., HSQC, COSY)
Two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment by revealing correlations between different nuclei. acs.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the connectivity within the ethyl group by showing a cross-peak between the methyl triplet and the methylene quartet, indicating they are on adjacent carbons. acs.org This is fundamental for verifying the ethyl fragment of the molecule. acs.orgscielo.org.pe
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. scribd.comresearchgate.net This technique would definitively link the proton signals of the ethyl group to their corresponding carbon signals. scielo.org.pe For instance, it would show a correlation peak between the methylene protons (~4.2 ppm) and the OCH₂ carbon (~64-65 ppm), and another between the methyl protons (~1.3 ppm) and the CH₃ carbon (~14-15 ppm). libretexts.org
Solid-State NMR for Crystalline Forms
While solution-state NMR provides data on molecules in a solvated state, solid-state NMR (ssNMR) spectroscopy offers insights into the structure of materials in their solid, crystalline form. scielo.org.pemsu.edu This is particularly important for pharmaceuticals, where different crystalline forms, or polymorphs, can have different physical properties. researchgate.net
Solid-state NMR can readily differentiate between various polymorphs of a compound, which would be indistinguishable by solution NMR as the crystal structure is lost upon dissolution. researchgate.net For hydrochloride salts like this compound, ³⁵Cl ssNMR can be a powerful tool. It provides a "fingerprint" of the local environment around the chloride ion, which is sensitive to the specific hydrogen-bonding network within the crystal lattice of a particular polymorph. uni-regensburg.de
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. googleapis.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high accuracy, typically to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of the elemental formula of the molecular ion. savemyexams.com
For this compound, the analysis would be performed on the O-ethylisourea cation (C₃H₉N₂O⁺). HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions.
Table 2: HRMS Data for O-Ethylisourea Cation
| Ion Formula | Calculated Exact Mass (m/z) |
|---|
| [C₃H₈N₂O + H]⁺ | 89.0715 |
The ability of HRMS to provide an exact molecular formula is a cornerstone of structural elucidation.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a selected precursor ion, providing detailed structural information. In an MS/MS experiment, the molecular ion of O-ethylisourea (m/z 89) would be selected and then fragmented by collision-induced dissociation (CID). wikipedia.org
The resulting fragment ions reveal the connectivity of the molecule. The fragmentation pattern is predictable based on the stability of the resulting fragments. uni-regensburg.de
Table 3: Potential Fragmentation Pattern of O-Ethylisourea Cation in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Likely Fragment Structure |
|---|---|---|---|
| 89 | 61 | 28 (C₂H₄) | [H₂N-C(OH)=NH₂]⁺ |
| 89 | 44 | 45 (•OC₂H₅) | [H₂N-C=NH]⁺• |
Analyzing these fragmentation pathways allows researchers to piece together the molecular structure, confirming the presence of the ethyl group and the isourea core. wikipedia.org This technique is invaluable for distinguishing between isomers and confirming the identity of reaction products.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comlibretexts.org This method provides an atomic-resolution structure, offering unambiguous proof of molecular constitution, conformation, and the absolute configuration of chiral centers. caltech.edu The process involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern. anton-paar.com The pattern, governed by Bragg's Law, is mathematically reconstructed to generate an electron density map, from which the positions of individual atoms can be deduced. anton-paar.commdpi.com The key data obtained includes the unit cell dimensions (the smallest repeating unit of the crystal lattice), the crystal system, and the space group, which defines the symmetry elements of the crystal. anton-paar.com
While detailed crystallographic data for this compound is not extensively reported in publicly accessible literature, the structural analysis of closely related compounds provides a clear illustration of the technique's power. For instance, the crystal structure of ethyl N-[amino(iminio)methyl]carbamate dichloride hemi-hydrate, a compound sharing significant structural motifs, has been determined. uobasrah.edu.iq In such studies, X-ray diffraction confirms the planarity of specific molecular fragments and reveals the delocalization of charge across the N-C-N system, which is critical for understanding the molecule's reactivity. uobasrah.edu.iq
For reaction products derived from this compound, X-ray crystallography is indispensable for confirming the outcome of a chemical transformation. It can verify the formation of new covalent bonds, determine the regiochemistry and stereochemistry of the product, and elucidate intermolecular interactions, such as hydrogen bonding, in the solid state. uobasrah.edu.iq
Below is a representative table of crystallographic data that would be obtained from such an analysis, modeled after the study of a related carbamate (B1207046) salt. uobasrah.edu.iq
Table 1: Representative Crystallographic Data for an Isourea-Related Salt
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.852(3) |
| b (Å) | 8.123(1) |
| c (Å) | 16.945(4) |
| α (°) | 90 |
| β (°) | 110.21(2) |
| γ (°) | 90 |
| Volume (ų) | 1918.1(7) |
Note: The data in this table is illustrative and based on a closely related structure uobasrah.edu.iq to demonstrate the type of information generated by X-ray crystallography.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify functional groups and analyze electronic properties of molecules. mrclab.com
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.org Since different functional groups vibrate at characteristic frequencies, the resulting IR spectrum serves as a unique molecular "fingerprint." wiley.com For this compound, specific absorption bands are expected that correspond to its constituent functional groups. The protonated imino group (C=N-H) and the amino group (-NH₂) give rise to distinct N-H stretching and bending vibrations. The C=N double bond, C-O single bond, and the C-H bonds of the ethyl group also produce characteristic absorption peaks. beilstein-journals.orgmdpi.com
When this compound undergoes a reaction, the IR spectrum of the product will reflect the change in functional groups. For example, in the synthesis of 1-benzoyl-3-benzyl-O-ethylisourea, one would expect to see the appearance of a strong absorption band corresponding to the carbonyl (C=O) group of the benzoyl moiety, typically in the 1650-1700 cm⁻¹ region, and changes in the N-H stretching region. researchgate.net
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H stretching | -NH₂, =N⁺H- |
| 3000 - 2850 | C-H stretching | -CH₃, -CH₂- |
| ~1680 - 1640 | C=N stretching | Isourea C=N |
| 1650 - 1580 | N-H bending | -NH₂, =N⁺H- |
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. mt.com The absorption of UV light by this compound is primarily due to electronic transitions involving the isourea functional group. The C=N chromophore contains non-bonding (n) electrons on the nitrogen atom and pi (π) electrons in the double bond. A characteristic n → π* (n to pi-star) transition is expected, which typically results in an absorption band in the UV region. The position and intensity of this absorption can be influenced by the solvent and the protonation state of the molecule. mrclab.com Analysis of the UV-Vis spectrum of reaction products can indicate changes to the conjugated system of the molecule.
Computational Approaches to Spectroscopic Data Interpretation
Computational chemistry provides powerful tools that complement experimental spectroscopic data, enabling a deeper and more accurate interpretation of molecular structure and properties. numberanalytics.com Methods such as Density Functional Theory (DFT) have become instrumental in the analysis of spectroscopic results for complex organic molecules. researchgate.net
For the structural elucidation of this compound and its derivatives, computational approaches serve several key functions:
Prediction of Spectra: Theoretical IR spectra can be calculated for a proposed structure. By comparing the computed vibrational frequencies and intensities with the experimental IR spectrum, assignments of complex absorption bands can be made with greater confidence. This is particularly useful for distinguishing between different isomers or conformers that may have very similar experimental spectra. chemrxiv.org
Vibrational Mode Analysis: Computational software can visualize the atomic motions associated with each calculated vibrational frequency. This allows researchers to definitively identify specific stretching, bending, or rocking modes, leading to a more robust interpretation of the IR spectrum than relying on correlation charts alone. numberanalytics.com
Electronic Transition Analysis: For UV-Vis spectroscopy, computational methods can calculate the energies of molecular orbitals (e.g., HOMO and LUMO). This allows for the prediction of electronic transition energies (λmax), which can be compared with experimental data. These calculations help assign specific absorptions to transitions like n → π* or π → π* and explain how structural modifications affect the absorption spectrum. numberanalytics.com
Bonding and Charge Distribution Analysis: Advanced computational techniques, such as Natural Bond Orbital (NBO) analysis, can be used to investigate electron delocalization and charge distribution within the molecule. uobasrah.edu.iq For a species like the O-ethylisourea cation, this can quantify the delocalization of positive charge across the N-C-N fragment, providing insights into its stability and reactivity that are not directly observable through spectroscopy alone. uobasrah.edu.iq
By integrating computational modeling with experimental X-ray, IR, and UV-Vis data, a comprehensive and highly detailed understanding of the structure, bonding, and electronic properties of this compound and its reaction products can be achieved. chemrxiv.org
Biological and Enzymatic Activity Research Pertaining to O Ethylisourea Hydrochloride
Role in Biological Activity of Derivatives
O-Ethylisourea hydrochloride serves as a crucial building block in the creation of a variety of organic compounds that exhibit significant biological effects. Its chemical structure allows for its incorporation into larger, more complex molecules, thereby imparting specific biological functions to the resulting derivatives.
Synthesis of Biologically Active Compounds (e.g., Biguanides, Nucleoside Analogs)
This compound is a key intermediate in the synthesis of several classes of biologically important compounds, most notably biguanides and nucleoside analogs.
The synthesis of biguanides, a class of compounds known for their therapeutic applications, can be achieved through the reaction of O-alkylisoureas, such as O-Ethylisourea, with guanidine (B92328). google.commegazyme.com A modified procedure utilizing this compound has been employed for this purpose. google.commegazyme.com Historically, the reaction of O-alkylisoureas with guanidine in ethanol (B145695) has been shown to produce biguanide (B1667054) in moderate yields. megazyme.com For instance, a process involving the reaction of an ethanolic solution of O-ethylisourea with guanidine and guanidine hydrochloride at 60-65°C yields biguanide monohydrochloride. celignis.commdpi.com
Furthermore, this compound is utilized in the preparation of purine (B94841) analogs and other nucleoside analogs, which are a critical class of antiviral and anticancer agents. megazyme.comvapourtec.comthermofisher.com Nucleoside analogs mimic natural nucleosides and can interfere with the synthesis of viral DNA or RNA, thereby inhibiting viral replication. nih.govnih.gov The synthesis of these analogs often involves the N-glycosylation of a nucleobase, and versatile starting materials like O-Ethylisourea derivatives are instrumental in creating the heterocyclic core of these molecules. megazyme.comthermofisher.com For example, O-ethylisourea can be used in the synthesis of pyrimidine (B1678525) derivatives which are precursors to antiviral acyclic nucleoside phosphonates. monash.edu
Investigation of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. While direct SAR studies on this compound itself are not the primary focus, extensive research has been conducted on the derivatives synthesized from it and related compounds. These studies aim to understand how different functional groups and structural modifications influence the biological efficacy of molecules such as biguanides and nucleoside analogs. uva.esnih.gov
For derivatives of nitrogen-containing heterocycles, which can be synthesized using precursors like O-Ethylisourea, SAR studies have revealed key insights. For instance, in a series of isoquinolone derivatives investigated for antiviral activity, modifications to the core structure led to compounds with reduced cytotoxicity while maintaining antiviral effects. researchgate.net Similarly, for various thiourea (B124793) derivatives, SAR analysis has helped in identifying compounds with enhanced antifungal or anti-leishmanial activity. nih.govwikipedia.org In the context of nucleoside analogs, substitutions on the purine or pyrimidine base have been shown to significantly affect their antiviral activity against a range of viruses. mdpi.com For example, substitutions at specific positions of the purine ring in PMEA (a nucleotide analogue) were found to decrease activity against DNA viruses, whereas other modifications led to highly active compounds against herpes simplex viruses. mdpi.com These studies, while not always starting directly from this compound, provide a framework for the rational design of more potent and selective therapeutic agents based on the classes of compounds it helps to produce.
Antimicrobial, Antifungal, and Antiviral Activity Studies
Derivatives synthesized from this compound have been the subject of numerous studies evaluating their activity against various pathogens.
Antimicrobial and Antifungal Activity: Research has demonstrated that derivatives of O-Ethylisourea possess antimicrobial properties. For example, 1-benzoyl-3-benzyl-O-ethylisourea, synthesized from benzoyl-ethylthiocarbamate, has been evaluated for its antimicrobial and antifungal activities. google.com Studies on related thiourea and benzimidazole (B57391) derivatives, classes of compounds accessible through synthetic routes involving isourea chemistry, have shown a broad spectrum of activity. researchgate.net For instance, certain benzimidazole derivatives have exhibited good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). Similarly, various thiourea derivatives have shown potential as antibacterial and antifungal agents. researchgate.net The antifungal activity of some derivatives has been tested against fungi like Aspergillus niger and Candida albicans. researchgate.net
| Derivative Class | Organism(s) | Observed Activity | Citation(s) |
| Benzoyl-isourea | Bacillus subtilis, Escherichia coli, Aspergillus niger, Aspergillus flavus | Mild to moderate antimicrobial and antifungal activity. | researchgate.net |
| Benzimidazole | Staphylococcus aureus, Escherichia coli | Good antibacterial activity. | |
| Thiourea | Phytopathogenic fungi | High antifungal potential for some derivatives. | wikipedia.org |
| Dipeptides | Penicillium chrysogenum, P. aurantiogriseum | Varied inhibition of fungal growth. |
Antiviral Activity: The most significant contribution of this compound in the antiviral field is through its role as a precursor to nucleoside analogs. megazyme.comnih.govmonash.edu These analogs are designed to be structurally similar to natural nucleosides and function by inhibiting viral polymerases, thus terminating the elongation of the viral DNA or RNA chain. nih.gov A wide range of nucleoside analogs have been synthesized and tested for their efficacy against various viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), human immunodeficiency virus (HIV), and SARS-coronavirus. nih.govmdpi.com For example, studies on N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of purines and pyrimidines have shown that specific substitutions on the heterocyclic base are crucial for potent antiviral activity. mdpi.com
| Derivative Class | Virus | Observed Activity | Citation(s) |
| Nucleoside Analogs (PMEDAP) | Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV) | Highly active. | mdpi.com |
| Nucleoside Analogs (2-amino-6-chloropurine derivative) | Herpes Simplex Viruses, Cytomegalovirus (CMV), VZV | Strongly active. | mdpi.com |
| Nucleoside Analogs (6-chloropurine derivatives) | SARS-Coronavirus | Promising anti-SARS-CoV activity. | |
| Glycyrrhizin Derivatives | SARS-Coronavirus | Inhibition of viral replication. |
Enzymatic Reactions and Interactions
The interaction of this compound and its derivatives with enzymes is an area of interest for understanding their mechanism of action and for developing new enzyme inhibitors.
Potential as an Enzyme Substrate or Inhibitor
O-Ethylisourea and its analogs have been considered in the context of enzyme inhibition. google.com An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. researchgate.net Some studies suggest that the reactivity of the isourea group makes it a candidate for interaction with enzyme active sites. For instance, O-methylisourea has been mentioned in a process where the modifying agent can be a substrate or an inhibitor of the enzyme. google.com This suggests that O-alkylisoureas can potentially act as either a substrate that is transformed by the enzyme or an inhibitor that blocks the enzyme's function.
The isourea functional group is related to urea (B33335) and thiourea, compounds that are known to interact with various enzymes. For example, thiourea and its derivatives are known inhibitors of urease. Given the structural similarities, it is plausible that O-Ethylisourea could also interact with such enzymes. Research on related compounds has shown that they can act as potent enzyme inhibitors through various interactions, such as hydrogen bonding and hydrophobic interactions within the enzyme's active site. monash.edu However, specific studies detailing the role of this compound as a substrate or a potent inhibitor for a particular enzyme are not extensively documented in the reviewed literature.
Influence on Enzyme Activity and Specificity
The potential of O-Ethylisourea derivatives to act as enzyme inhibitors implies they can significantly influence enzyme activity. The extent and nature of this influence depend on the type of inhibition (e.g., competitive, non-competitive) and the specific enzyme involved. researchgate.net By binding to an enzyme, an inhibitor can reduce the rate of the catalyzed reaction. uva.es
Derivatives of O-Ethylisourea, such as the more complex heterocyclic compounds synthesized from it, are often designed to be highly specific for a target enzyme. vapourtec.com For example, in the development of antiviral nucleoside analogs, the goal is to create molecules that are specifically recognized and processed by viral enzymes (like reverse transcriptase or DNA polymerase) but not by host cell enzymes, leading to selective inhibition of viral replication. mdpi.com The specificity of enzyme inhibition is a critical factor in drug design to minimize off-target effects. While direct studies on how this compound itself modulates enzyme specificity are scarce, the vast research on its derivatives underscores the importance of the isourea core as a scaffold for developing specific enzyme inhibitors. megazyme.comgoogle.com
Investigation of Metabolic Pathways Involving this compound
Detailed research specifically outlining the metabolic pathways of this compound is not extensively available in the public scientific literature. The compound is frequently cited as a reagent in chemical synthesis, particularly for the creation of heterocyclic compounds like biguanides and pyrimidines. researchgate.netnih.gov However, based on the fundamental principles of xenobiotic metabolism, a hypothetical biotransformation pathway can be proposed.
The metabolism of foreign chemical compounds (xenobiotics) in the body typically occurs in two phases: Phase I and Phase II. researchgate.net
Phase I Metabolism: These reactions introduce or expose functional groups, usually making the molecule more polar. researchgate.net For this compound, potential Phase I reactions could involve the ethyl group or the isourea moiety itself.
O-dealkylation: The ethyl group attached to the oxygen atom could be a target for cytochrome P450 (CYP) enzymes, leading to its removal and the formation of an unstable intermediate that would likely hydrolyze.
Hydrolysis: The isourea functional group could be susceptible to enzymatic hydrolysis, breaking the molecule down into smaller, more water-soluble components such as ethanol and urea or its derivatives.
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the xenobiotic or its Phase I metabolite, further increasing water solubility and facilitating excretion. researchgate.net If Phase I metabolism exposes a suitable functional group, it could undergo conjugation with molecules like glucuronic acid.
It is important to underscore that this represents a theoretical metabolic fate based on the compound's structure. Specific in vivo or in vitro studies are necessary to confirm the actual metabolic products and the enzymes involved.
Toxicological Mechanisms (excluding dosage information)
The specific toxicological mechanisms of this compound have not been a focus of extensive research, and detailed studies are scarce. Toxicology studies, in general, aim to identify the potential for adverse effects and understand the underlying mechanisms of action that lead to cellular or organ damage. physiology.org
While direct evidence is lacking for this compound, research on structurally similar compounds can offer potential, though speculative, insights into possible mechanisms. The related sulfur-containing analogue, S-ethylisourea, has been identified as an inhibitor of nitric oxide synthase (NOS) enzymes. nih.gov NOS enzymes are critical for the production of nitric oxide, a key signaling molecule in various physiological processes. Inhibition of these enzymes can lead to significant biological effects. nih.gov It is conceivable that this compound could interact with enzymes or receptors due to its reactive isourea group, potentially leading to enzyme inhibition as a mechanism of toxicity.
Another general toxicological mechanism involves the formation of reactive metabolites. During metabolic processes, some chemicals can be converted into highly reactive molecules that can bind covalently to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity. Given that O-Ethylisourea is used as a reactive intermediate in chemical synthesis, its potential to react with biological molecules in a toxicological context cannot be ruled out without specific studies.
Applications of O Ethylisourea Hydrochloride in Material Science and Advanced Technologies
Precursor for Polymer and Composite Synthesis
O-Ethylisourea hydrochloride is a valuable intermediate in the synthesis of more complex molecules that can serve as monomers or functional units within a polymer or composite structure. The reactivity of the isourea group allows for its conversion into various heterocyclic systems. For instance, this compound, often generated in situ from the reaction of cyanamide (B42294) and ethanol (B145695) in the presence of hydrochloric acid, is directly used in condensation reactions. A key reaction is its condensation with malonic acid esters to form substituted pyrimidines, such as 2-Ethoxy-4,6-dihydroxypyrimidine. While these pyrimidines have established uses in agrochemicals, their structural motifs are also of interest in polymer chemistry for creating polymers with specific thermal or chemical properties.
A more direct application in material science is the immobilization of the O-alkylisourea functional group onto a solid support, creating a functional composite material or polymer-supported reagent. acs.orgdl.ac.uk In this approach, a polymer backbone, such as polystyrene, is functionalized with carbodiimide (B86325) groups. The subsequent reaction with an alcohol, like ethanol, in the presence of a copper(II) catalyst, attaches the O-ethylisourea moiety to the insoluble polymer support. acs.orgresearchgate.net This creates a solid-phase reagent where the active isourea group is readily accessible for further reactions, while the bulk material remains in a separate, easily handled solid phase. dl.ac.uk
Table 1: Synthesis of Polymer-Supported O-Alkylisourea
| Reactant 1 | Reactant 2 | Catalyst | Product | Application | Source(s) |
|---|---|---|---|---|---|
| Polymer-Supported Carbodiimide | Alcohol (e.g., Ethanol) | Copper(II) | Polymer-Supported O-Alkylisourea | Reagent for ester synthesis, scavenger resin | acs.orgresearchgate.net |
| Aminomethyl Polystyrene | (Not specified) | (Not specified) | Polymer-Supported Carbodiimide | Intermediate for isourea synthesis | dl.ac.uk |
This methodology transforms a soluble, small molecule into a component of a heterogeneous system, which is a foundational concept in the design of advanced composite materials for chemical synthesis and purification. dl.ac.uk
Catalysis and Ligand Design
The chemical structure of O-ethylisourea lends itself to applications in both organic catalysis and as a potential building block for designing ligands for metal complexes.
The most significant catalytic application of the O-ethylisourea moiety is realized when it is immobilized on a polymer support. acs.orgsoton.ac.uk These polymer-supported O-alkylisoureas function as highly efficient reagents for the O-alkylation of carboxylic acids to form esters. acs.orgresearchgate.net In this process, the polymer-bound isourea activates the alcohol for transfer to the carboxylic acid. dl.ac.uk
The key advantages of this system, which highlight its utility in advanced technologies, include:
Simplified Purification: The desired ester product remains in the solution phase, while the urea (B33335) byproduct remains covalently attached to the insoluble polymer backbone. The product is isolated by simple filtration and solvent evaporation, eliminating the need for traditional, often complex, purification methods like chromatography. dl.ac.ukresearchgate.net
High Purity and Yield: This method provides the final ester products in high yields and with excellent purity. acs.org
Enhanced Reaction Speed: The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes (3-5 min) without compromising the yield or selectivity of the esterification. researchgate.netsoton.ac.uk
This polymer-assisted solution-phase (PASP) chemistry represents a modern approach to organic synthesis, focusing on efficiency and cleaner reaction profiles. dl.ac.uk Furthermore, polymer-supported isothioureas, which are structurally related to isoureas, have been successfully used as recyclable catalysts in kinetic resolutions of alcohols, demonstrating the potential of this class of compounds in both batch and continuous flow processes. rsc.org
Table 2: Catalytic and Reagent Applications of Isourea Derivatives
| Reagent/Catalyst | Substrate | Product | Key Features | Source(s) |
|---|---|---|---|---|
| Polymer-Supported O-Alkylisourea | Carboxylic Acid | Alkyl Ester | Easy purification by filtration; high yield and purity | acs.orgresearchgate.net |
| Polymer-Supported O-Alkylisourea | Carboxylic Acid | Alkyl Ester | Microwave-assisted reaction completed in 3-5 minutes | researchgate.netsoton.ac.uk |
| Polymer-Supported Isothiourea | Secondary/Tertiary Alcohols | Acylated Alcohols | Recyclable catalyst; applicable in batch and flow chemistry | rsc.org |
A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex by donating one or more pairs of electrons. libretexts.orglibretexts.org Ligands act as Lewis bases (electron-pair donors), while the metal center acts as a Lewis acid (electron-pair acceptor). utexas.edu The structure of O-ethylisourea contains multiple atoms with lone pairs of electrons—specifically, two nitrogen atoms and an oxygen atom—making it a potential candidate for acting as a ligand.
Depending on the coordination mode, O-ethylisourea could function as:
A monodentate ligand, binding through a single nitrogen or the oxygen atom. libretexts.org
A bidentate ligand, forming a chelate ring by binding through two donor atoms simultaneously, such as the imino nitrogen and the ether oxygen. libretexts.org
While extensive studies on metal complexes with O-ethylisourea as the primary ligand are not widely reported, the coordination chemistry of related compounds provides a strong indication of its potential. scribd.com For example, biguanides, which are structurally similar to isoureas, are well-known for forming stable complexes with a wide range of transition metals, including copper, nickel, cobalt, and palladium. beilstein-journals.org These biguanide-metal complexes have found applications as catalysts in various organic reactions. beilstein-journals.org Snippets in the literature confirm that O-ethylisourea has been considered in the context of coordination chemistry with transition metals. scribd.comresearchgate.net This suggests that this compound can be a valuable precursor for designing novel ligands for catalysis or functional materials.
Table 3: Potential Coordination Sites of O-Ethylisourea for Metal Complexation
| Potential Donor Atom | Type | Lone Pairs | Possible Function | Source(s) |
|---|---|---|---|---|
| Imino Nitrogen (=NH) | Nitrogen | 1 | Lewis base site for metal binding | libretexts.orgutexas.edu |
| Amino Nitrogen (-NH2) | Nitrogen | 1 | Lewis base site for metal binding | libretexts.orgutexas.edu |
| Ether Oxygen (-O-Et) | Oxygen | 2 | Lewis base site for metal binding | libretexts.orgutexas.edu |
Organic Catalysis Applications
Emerging Applications in Novel Materials
The applications of this compound are expanding into the realm of novel and functional materials, driven by modern synthetic strategies like post-polymerization modification and the need for greener, more efficient chemical processes. nih.gov
An important emerging application is the use of polymer-supported isoureas in automated and continuous flow synthesis. rsc.org By packing these functional polymers into a reactor column, reactants can be passed through to generate products continuously, with the catalytic agent retained within the reactor. This approach is highly sought after in the pharmaceutical and fine chemical industries for its efficiency, scalability, and reduced waste. dl.ac.ukrsc.org
Furthermore, O-ethylisourea and its derivatives are being explored as building blocks for functional polymers . mpg.de Through techniques like post-polymerization modification, a pre-formed polymer with reactive handles can be functionalized with isourea groups. nih.gov This imparts the chemical reactivity of the isourea onto the bulk polymer, potentially creating materials with tailored properties for:
Selective Scavenging: Resins functionalized with isourea could be designed to selectively bind and remove certain molecules from a solution.
Biomimetic Catalysis: Incorporating these functional groups into molecularly imprinted polymers could lead to materials that mimic the active sites of enzymes for selective catalysis. ichf.edu.pl
Stimuli-Responsive Materials: Polymers containing isourea or derived pyrimidine (B1678525) units could be designed to change their properties in response to external stimuli like pH or the presence of metal ions. mpg.de
The synthesis of novel materials using this compound as a starting point represents a growing field where its unique reactivity can be harnessed to create advanced polymers and composites with sophisticated functions. google.com
Computational Chemistry and Modeling of O Ethylisourea Hydrochloride
Quantum Chemical Calculations and Molecular Orbital Theory
Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. arxiv.orgscienceopen.com These methods solve the Schrödinger equation, often using approximations like Density Functional Theory (DFT), to determine the electronic distribution and energy levels within the molecule. scienceopen.com
Molecular Orbital (MO) theory, a fundamental concept in quantum chemistry, describes how atomic orbitals on individual atoms combine to form molecular orbitals that extend over the entire molecule. csus.eduaskiitians.commit.edu These calculations yield critical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. chimicatechnoacta.ru A smaller gap suggests the molecule is more reactive. chimicatechnoacta.ru
For O-Ethylisourea hydrochloride, these calculations could elucidate the distribution of electron density, identify the most electron-rich and electron-deficient sites, and predict its reactivity. The protonated isourea moiety and the ethyl group would significantly influence the electronic landscape, which quantum chemical calculations can map precisely.
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. chimicatechnoacta.ru |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | C, N, O, Cl, H | Provides the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. |
Note: The values in this table are illustrative and represent the types of data obtained from quantum chemical calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comlivecomsjournal.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the conformational flexibility, diffusion, and thermodynamic properties of a compound in various environments (e.g., in a solvent or in a crystalline state). mdpi.comambermd.org
An MD simulation of this compound would model its behavior in a solvent like water or ethanol (B145695), providing insights into its solvation structure and dynamics. It would show how the molecule tumbles and flexes, how it interacts with solvent molecules via hydrogen bonds and electrostatic interactions, and how the chloride counter-ion behaves in relation to the protonated O-ethylisourea cation. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its properties in solution. nih.gov
Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound
| Simulation Output | Description | Research Application |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom. | Can show the solvation shell structure, for instance, the average distance and coordination number of water molecules around the cation and anion. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule over time compared to a reference structure. | Indicates the stability of the molecule's conformation and whether it undergoes significant structural changes during the simulation. nih.gov |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the solute and solvent. | Elucidates the specific interactions that stabilize the molecule in a protic solvent. |
| Diffusion Coefficient | Quantifies the rate at which the molecule moves through the solvent. | Provides insight into the molecule's mobility in solution, a fundamental transport property. |
Prediction of Reaction Pathways and Energetics
Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and calculating their associated energy changes. scienceopen.comrsc.orgcecam.org By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy intermediates between reactants and products. The energy required to reach the transition state is the activation energy, which determines the reaction rate.
Table 3: Hypothetical Energetics for a Reaction Step Involving O-Ethylisourea
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Starting materials (e.g., Cyanamide (B42294) + Ethanolic HCl) | 0 (Reference) |
| Transition State | Highest energy point along the reaction coordinate for a single step. | +20.5 |
| Intermediate | A meta-stable species formed during the reaction. | +5.2 |
| Products | Final molecules formed (e.g., this compound) | -15.0 |
Note: This table illustrates a single hypothetical step in a reaction mechanism. The activation energy for this step would be 20.5 kcal/mol.
Structure-Property Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical features of molecules (known as molecular descriptors) with their macroscopic properties. nih.govarabjchem.org The goal is to develop a mathematical model that can predict the properties of new or untested compounds based solely on their structure. researchgate.net
A QSPR model for this compound and its derivatives could be developed to predict properties like solubility, melting point, or reactivity. This would involve:
Calculating a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for a series of related isourea compounds.
Measuring the property of interest for this series of compounds.
Using statistical methods or machine learning to build an equation that links the descriptors to the property. rsc.org
Such a model could then be used to predict the properties of this compound or to design new derivatives with desired characteristics without the need for extensive experimental synthesis and testing. mdpi.com
Table 4: Example of a Hypothetical QSPR Model for Predicting a Property
| Model Type | Hypothetical Predictive Equation |
| Linear Regression Model | Property = c₀ + (c₁ × LogP) + (c₂ × Dipole Moment) + (c₃ × Molecular Weight) |
| Description | A simple QSPR model where a property (e.g., aqueous solubility) is predicted using a linear combination of calculated molecular descriptors. The coefficients (c₀, c₁, c₂, c₃) are determined by fitting the equation to experimental data. |
Future Research Directions and Perspectives
Development of Green Chemistry Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming for more environmentally benign and efficient processes. nih.gov Future research on O-Ethylisourea hydrochloride is expected to focus on developing greener synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous substances.
One promising avenue is the exploration of microwave-assisted organic synthesis . academie-sciences.fr This technique has been shown to accelerate reaction rates, improve yields, and often allows for solvent-free conditions, which aligns with the core tenets of green chemistry. academie-sciences.frresearchgate.net Research could focus on optimizing microwave parameters for the synthesis of this compound and its derivatives, potentially leading to more sustainable manufacturing processes. researchgate.net
Another area of interest is the use of eco-friendly catalysts and reaction media . nih.gov Investigating the use of solid-supported catalysts or biocatalysts could offer advantages in terms of reusability and reduced environmental impact. researchgate.net Similarly, exploring reactions in alternative solvents like ionic liquids or supercritical fluids could lead to cleaner and more efficient synthetic protocols. nih.gov
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for O-Ethylisourea Derivatives
| Parameter | Conventional Synthesis | Potential Green Chemistry Routes |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation academie-sciences.fr |
| Solvents | Often involves volatile organic compounds | Solvent-free conditions, water, ionic liquids nih.govacademie-sciences.fr |
| Catalysts | Homogeneous acid or base catalysts | Reusable solid acids, biocatalysts researchgate.net |
| Reaction Time | Can be lengthy | Significantly reduced academie-sciences.fr |
| Waste Generation | Can produce significant byproducts and solvent waste | Minimized waste through higher atom economy and solvent recycling nih.gov |
| Safety | May involve hazardous reagents and conditions | Use of safer reagents and milder reaction conditions nih.gov |
Exploration of Novel Biological Activities
While O-Ethylisourea and its derivatives have been investigated for certain biological activities, there remains a vast potential for discovering new therapeutic applications. Future research will likely delve into a broader screening of its pharmacological effects.
A key area of exploration is its potential as a precursor for antimicrobial and antiviral agents . Given the rising challenge of antimicrobial resistance, the development of new classes of antimicrobial compounds is crucial. This compound can serve as a scaffold for synthesizing novel molecules to be tested against a wide range of bacteria and fungi. researchgate.net
Furthermore, its role as a synthon for guanidine-based compounds opens up possibilities in various therapeutic areas. beilstein-journals.org Guanidine (B92328) derivatives are known to exhibit a wide spectrum of biological activities, including applications as catalysts and in the treatment of diseases like type II diabetes. beilstein-journals.orgbeilstein-journals.org Investigating new derivatives of O-Ethylisourea could lead to the discovery of compounds with novel mechanisms of action for a variety of diseases.
Advancements in Spectroscopic Characterization Techniques
The precise characterization of chemical compounds is fundamental to understanding their structure and reactivity. Future research will likely leverage advanced spectroscopic techniques to gain deeper insights into the properties of this compound.
The application of multi-wavelength Raman spectroscopy coupled with other techniques like Electron Energy-Loss Spectroscopy (EELS) could provide a more comprehensive understanding of the material's chemical and physical properties at various scales. arxiv.org These advanced methods can offer detailed information about molecular vibrations and electronic structure, which is crucial for quality control and for understanding reaction mechanisms. arxiv.org
Moreover, the use of two-dimensional (2D) NMR spectroscopy and other sophisticated NMR techniques can provide unambiguous structural elucidation, especially for more complex derivatives of O-Ethylisourea. These techniques are invaluable for confirming the regiochemistry and stereochemistry of synthesized compounds.
Table 2: Advanced Spectroscopic Techniques for this compound Characterization
| Spectroscopic Technique | Information Gained | Potential Research Focus |
| Multi-wavelength Raman Spectroscopy | Detailed vibrational modes, structural fingerprinting. arxiv.org | In-situ monitoring of reactions, analysis of crystalline polymorphism. |
| Electron Energy-Loss Spectroscopy (EELS) | Elemental composition and chemical bonding at the nanoscale. arxiv.org | Characterization of this compound in composite materials. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous proton and carbon assignments, connectivity mapping. | Structural confirmation of novel and complex derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination and elemental composition. | Identification of impurities and reaction byproducts. |
| X-ray Crystallography | Definitive three-dimensional molecular structure. | Determination of crystal packing and intermolecular interactions. ugr.es |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research, from drug discovery to materials science. mednexus.orgresearchgate.netnih.gov These computational tools can significantly accelerate the research and development process by predicting molecular properties, optimizing synthetic routes, and identifying potential drug candidates. drughunter.comnih.gov
In the context of this compound, AI and ML algorithms could be employed to:
Predict Biological Activity: By training models on existing data for isourea and guanidine derivatives, it may be possible to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
Optimize Reaction Conditions: Machine learning models can be used to analyze large datasets of reaction parameters to predict the optimal conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.
Design Novel Materials: AI can be used to design new materials incorporating the O-Ethylisourea moiety with desired properties, such as for use in catalysis or as functional polymers.
The synergy between computational modeling and experimental work holds the key to unlocking the full potential of this compound in the years to come. nih.gov
Q & A
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer : Apply a 2³ factorial design to evaluate variables like temperature, pH, and molar ratios. For instance, a study on hydroxyzine hydrochloride tablets optimized dissolution by testing factors such as disintegrant concentration and mixing time . Analyze results using ANOVA to identify significant parameters and derive predictive models .
Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Steps include:
- Reproducing experiments : Use standardized protocols (e.g., identical heating rates for melting point analysis) .
- Advanced characterization : Employ DSC (differential scanning calorimetry) to detect polymorphs or hydrate forms .
- Literature cross-check : Compare data with peer-reviewed studies, prioritizing sources with detailed experimental sections .
Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours, then analyze degradation products via LC-MS .
- Thermal stress testing : Use TGA (thermogravimetric analysis) to determine decomposition thresholds .
- pH-rate profiling : Identify stability maxima (e.g., pH 4–6 for many hydrochlorides) .
Q. How can researchers validate analytical methods for this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Specificity : Test interference from excipients or degradation products using spiked samples .
- Linearity : Establish a calibration curve across 50–150% of the target concentration (R² ≥0.99) .
- Accuracy/precision : Perform recovery studies (e.g., 98–102% recovery) and repeat intra-day/inter-day assays (%RSD <2%) .
Q. What documentation standards are essential for reproducible synthesis of this compound?
- Methodological Answer : Adhere to journal guidelines like the Beilstein Journal of Organic Chemistry:
- Detailed experimental sections : Specify reagents (grades, suppliers), reaction times, and purification steps .
- Supporting information : Include raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary files .
- Cross-referencing : Cite prior studies using CAS numbers (e.g., CAS 2315-02-8 for related hydrochlorides) to ensure traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
